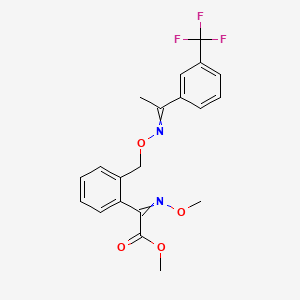
Trifloxystrobin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifloxystrobin is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, making it highly reactive and versatile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trifloxystrobin typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of alpha-methyl-3-trifluoromethylbenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Trifloxystrobin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Trifloxystrobin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides.
Wirkmechanismus
The mechanism of action of Trifloxystrobin involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifloxystrobin: A fungicide with a similar chemical structure, known for its effectiveness in controlling fungal diseases in crops.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Another compound with a trifluoromethyl group, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H19F3N2O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
ONCZDRURRATYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Siedepunkt |
approximately 312 °C |
Color/Form |
White powder |
Dichte |
1.36 g/mL at 21 °C |
Flammpunkt |
>70.00 °C (>158.00 °F) |
melting_point |
72.9 °C |
Physikalische Beschreibung |
White odorless solid; [Merck Index] |
Löslichkeit |
In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |
Dampfdruck |
0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


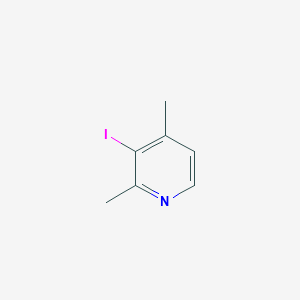


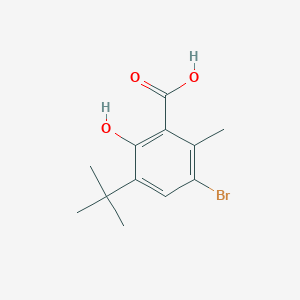
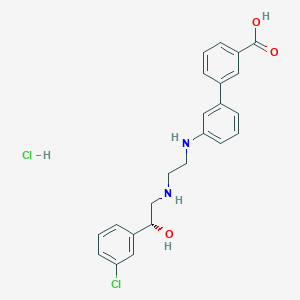
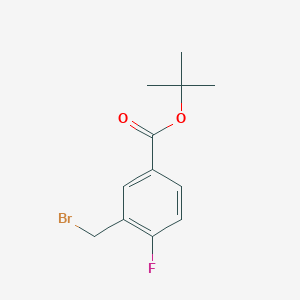

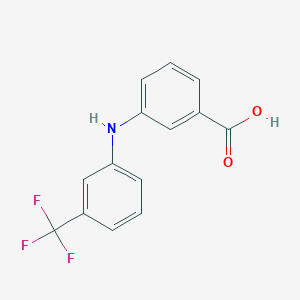
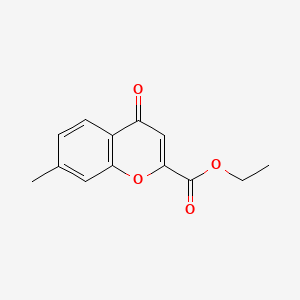
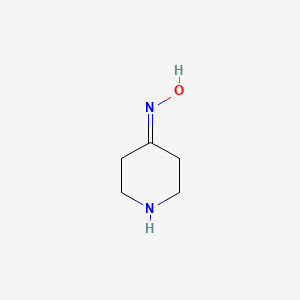

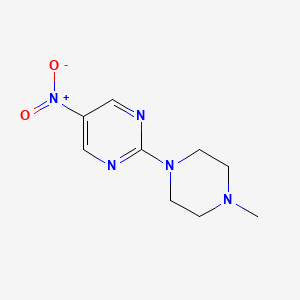
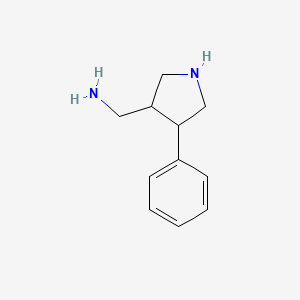
![9-Aminospiro[4.5]dec-8-EN-7-one](/img/structure/B8790981.png)
